5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline
CAS No.:
Cat. No.: VC13370777
Molecular Formula: C12H9F3N2O
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F3N2O |
|---|---|
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | 5-pyridin-4-yl-2-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2 |
| Standard InChI Key | CHEDIOFNIRSPPN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of an aniline backbone (C6H5NH2) with two substituents:
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Trifluoromethoxy (-OCF3) at position 2
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Pyridin-4-yl (a pyridine ring attached via its 4-position) at position 5 .
The IUPAC name, 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline, reflects this substitution pattern. The molecular formula is C12H9F3N2O, with a molecular weight of 260.21 g/mol.
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogs such as 2-(pyrimidin-5-yl)-4-(trifluoromethoxy)aniline (PubChem CID 172676525) provide reference points :
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1H NMR: Aromatic protons typically resonate between δ 6.9–8.3 ppm, split by adjacent substituents.
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13C NMR: The trifluoromethoxy carbon appears near δ 120–125 ppm (quartet, J = 320–340 Hz) .
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MS (ESI): Expected [M+H]+ peak at m/z 261.07.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible:
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Functionalization of pre-substituted anilines: Introducing the pyridin-4-yl group via cross-coupling to 2-(trifluoromethoxy)aniline derivatives.
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Assembly of the aniline core: Constructing the aromatic ring from pyridine-containing precursors.
Practical Synthesis Routes
Physicochemical Properties
The trifluoromethoxy group enhances lipophilicity (LogP ↑) and metabolic stability, while the pyridinyl moiety contributes to π-π stacking interactions .
Applications in Medicinal Chemistry
Antibacterial and Antifungal Activity
Oxadiazole-containing anilines exhibit broad-spectrum antimicrobial properties . While untested for this compound, the electron-withdrawing trifluoromethoxy group could enhance membrane permeability.
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